molecular formula C30H32Cl3NO B7909063 Lumefantrine

Lumefantrine

Cat. No.: B7909063
M. Wt: 528.9 g/mol
InChI Key: DYLGFOYVTXJFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lumefantrine is a synthetic aryl amino alcohol antimalarial agent used extensively in research on Plasmodium falciparum . It is exclusively employed in combination with artemether as a first-line artemisinin-based combination therapy (ACT) for uncomplicated malaria . The combination leverages the rapid action of artemether with the long elimination half-life of this compound (3-6 days), which is critical for clearing residual parasites and preventing recrudescence . The precise mechanism of action is not fully elucidated, but research indicates it inhibits nucleic acid and protein synthesis and forms complexes with hemin, thereby disrupting β-hematin formation in the parasite's digestive vacuole . Studies also suggest an interaction with the human sodium/potassium ATPase subunit α1 . Contemporary research applications focus on monitoring and understanding the emergence of antimalarial drug resistance. Recent clinical trials in Uganda have shown a decline in the therapeutic efficacy of artemether-lumefantrine, associated with specific PfK13 mutations (Cys469Tyr, Ala675Val) linked to artemisinin partial resistance and decreased susceptibility to this compound . This compound is also a key compound in transmission-blocking studies, as it effectively clears asexual stages and immature gametocytes but has limited effect on mature transmissible gametocytes . Furthermore, its investigation extends to novel combination therapies, including triple artemisinin-based combination therapies (TACTs) with amodiaquine and its use with ganaplacide for uncomplicated malaria . This product is provided for research purposes only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(dibutylamino)-1-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLGFOYVTXJFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861046
Record name 2-(Dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204133-10-8
Record name 2-(Dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lumefantrine typically involves multiple steps. One common method includes the reaction of 2,7-dichloro-9H-fluoren-4-yl with 4-chlorobenzylidene in the presence of a base to form an intermediate. This intermediate is then reacted with dibutylamine and ethanol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lumefantrine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmacological Applications

1. Treatment of Malaria:

  • Indication: Lumefantrine is indicated for treating acute uncomplicated malaria, particularly in regions with chloroquine resistance. It is effective against various Plasmodium species, including those resistant to other antimalarials .
  • Combination Therapy: The most common formulation is artemether-lumefantrine (AL), which has become the first-line treatment for uncomplicated malaria in many endemic areas due to its high efficacy and safety profile .

2. Pharmacokinetics:

  • Absorption and Distribution: this compound has a slow absorption rate, with peak plasma concentrations typically occurring around six hours post-dosing. Its bioavailability can be influenced by food intake, necessitating administration with fatty meals to enhance absorption .
  • Half-Life and Clearance: The drug has a long half-life (approximately 3-6 days), which allows for sustained therapeutic levels in the bloodstream, crucial for clearing residual parasites after initial treatment .

3. Efficacy Studies:

  • Numerous studies have confirmed the high efficacy of AL in various populations. For example, a study conducted in Niger reported an adequate clinical response rate of 98.9% after 28 days . Another study from Ethiopia highlighted the continued effectiveness of AL as a first-line therapy despite the emergence of resistance markers .

Resistance Patterns

Emerging resistance to artemisinin-based therapies has been documented, raising concerns about the long-term efficacy of this compound. Recent reports indicate mutations in P. falciparum associated with decreased susceptibility to both artemisinin and this compound, particularly in travelers returning from regions where these mutations are prevalent .

Case Studies

1. Therapeutic Efficacy in Niger:

  • A multi-center study evaluated AL's efficacy among children aged 6 months to 15 years with confirmed P. falciparum infections. The study found high cure rates and no significant adverse events, reinforcing AL's role as a safe treatment option .

2. Treatment Failure Reports:

  • Instances of treatment failure have been reported in various settings, including Belgium and Japan, where patients exhibited persistent malaria symptoms despite receiving AL therapy. Genetic analyses revealed specific mutations linked to resistance .

Comparative Efficacy Table

Study LocationSample SizeCure Rate (%)Notable Findings
Niger25598.9High efficacy; no adverse events reported
EthiopiaNot specifiedHighContinued effectiveness; mutations observed
Belgium8VariableResistance mutations identified
Japan1FailureFirst documented case of treatment failure

Mechanism of Action

The mechanism of action of Lumefantrine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Halofantrine and Artemether

Parameter Lumefantrine Halofantrine Artemether
Tmax (h) ~6 (fed conditions) ~6 2–3 (rapid absorption)
Half-life (days) 3–6 1–4 days 1–3 hours
Solubility Lipophilic, fat-dependent Lipophilic, fat-dependent Lipophilic, rapid hydrolysis to DHA
Mechanism Heme polymerization inhibitor Similar to this compound Endoperoxide-mediated radical damage
  • Key Findings :
    • Both this compound and halofantrine share prolonged Tmax (~6 hours) and lymphatic absorption mechanisms, but halofantrine carries higher cardiotoxicity risks .
    • Artemether, paired with this compound, provides rapid parasite clearance (due to short half-life), while this compound ensures sustained efficacy .

Ionic Liquid (IL) Forms of this compound

Counterion Melting Point (°C) Crystallinity Solubility in LBF* Formulations
Hydrochloride 180–200 Crystalline Low in lipid-rich (Type I/II)
Free base 133–140 Crystalline High in lipid-rich
Dodecyl sulfate 120–128 Crystalline Moderate in hydrophilic (Type IIIB/IV)
Docusate 52–60 Amorphous High in hydrophilic

*LBF = Lipid-based formulations

Co-Amorphous Systems

Formulation % Drug Release (120 min)
Crystalline this compound 28.39%
Co-amorphous (maleic acid) 75.84%
  • Key Findings :
    • Co-amorphous systems with maleic acid improve dissolution by 2.7-fold via disrupted crystallinity and enhanced wettability .

Efficacy in Clinical Trials

Drug/Combination Cure Rate (Per-Protocol) Non-Inferiority Margin
Artemether-lumefantrine (AL) 93.9% Reference
AQ-13 100% Within margin (-6.1%)
Artemisinin-naphthoquine (ASNQ) Comparable to AL Not inferior
  • Key Findings: AQ-13 demonstrated non-inferiority to AL in per-protocol analysis, though its long-term efficacy requires validation . AL maintains >95% cure rates across populations, unaffected by formulation (dispersible vs. crushed tablets) .

Pharmacokinetic Interactions

  • CYP2B66 Genotype: No significant impact on this compound exposure, though CYP2B66/*6 carriers exhibit 20% higher Tmax .
  • HIV Antiretrovirals : Lopinavir/ritonavir increases this compound bioavailability by inhibiting CYP3A4, critical for dose optimization in co-infected patients .

Biological Activity

Lumefantrine is an antimalarial drug primarily used in combination with artemether as part of the artemisinin-based combination therapy (ACT) for treating uncomplicated malaria caused by Plasmodium falciparum. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, resistance patterns, and case studies that highlight its clinical applications and challenges.

Pharmacokinetics and Bioavailability

This compound exhibits a complex pharmacokinetic profile characterized by its absorption, distribution, metabolism, and elimination. The bioavailability of this compound is significantly influenced by food intake, necessitating administration with a high-fat meal to enhance absorption. A study demonstrated that solid dispersion formulations of this compound increased its bioavailability up to 48-fold compared to conventional formulations when taken with food .

Key Pharmacokinetic Parameters

ParameterConventional FormulationSDF Variant 1SDF Variant 2
Cmax (ng/ml)260 ± 14329.7N/A
AUC (μg·h/ml)7.15 ± 2.27568N/A
BioavailabilityBaseline~48-fold higher~24-fold higher

The pharmacokinetic study indicated that the mean maximum concentration (Cmax) and area under the curve (AUC) were markedly enhanced in the solid dispersion formulations, suggesting improved therapeutic efficacy .

Efficacy in Clinical Settings

This compound's efficacy has been evaluated in various clinical studies. A retrospective analysis in Stockholm reported an effectiveness rate of 94.7% for the artemether-lumefantrine (AL) combination. However, treatment failures were noted among specific populations, particularly in non-immune travelers, raising concerns about subtherapeutic concentrations and potential resistance .

Case Studies

  • Case Study in Benin City : Three patients treated with AL exhibited treatment failure due to possible artemisinin resistance and counterfeit drugs. Despite adequate dosing, these patients showed persistent parasitemia after treatment initiation .
  • Efficacy Comparison : In a randomized trial comparing AL with dihydroartemisinin-piperaquine among children in Kenya, AL demonstrated significant efficacy but required continuous monitoring to prevent resistance development .

Resistance Patterns

Resistance to this compound and other components of ACTs is a growing concern. Research indicates that while P. falciparum has shown some resistance to artemisinin derivatives, this compound remains effective against resistant strains when used in combination therapies . Genetic markers associated with resistance have been identified; however, studies show that this compound's efficacy is not significantly impaired by these mutations .

Safety Profile

The safety profile of this compound is generally favorable; however, rare adverse effects have been documented. A study indicated a potential link between artemether-lumefantrine treatment and irreversible hearing loss in some patients . Continuous monitoring for adverse effects is essential, especially in vulnerable populations.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating short-term hematological toxicity of lumefantrine in preclinical models?

  • Methodological Approach : Use a randomized complete block design with multiple replicates (e.g., 3 replicates of 4 rats per group) to minimize variability. Include control groups and dose-ranging arms (e.g., high/low this compound doses) to assess dose-dependent effects. Blood sampling via retrobulbar plexus allows repeated hematological analysis. Ensure standardized administration (e.g., oral dosing with oropharyngeal cannulae) and monitor parameters like hemoglobin, leukocyte counts, and renal biomarkers .

Q. How can population pharmacokinetic models be developed to characterize this compound absorption and disposition in diverse populations?

  • Methodological Approach : Employ nonlinear mixed-effects modeling (e.g., NONMEM) on densely sampled plasma data. Use a two-compartment model for this compound disposition, incorporating covariates like body weight (allometric scaling), pre-treatment parasitemia (power relationship with bioavailability), and pregnancy status. Validate models using external datasets and evaluate predictive performance via visual predictive checks .

Q. What strategies optimize stability-indicating HPLC methods for this compound quantification in pharmaceutical formulations?

  • Methodological Approach : Apply central composite design (CCD) to optimize chromatographic conditions (e.g., mobile phase pH, flow rate, column temperature). Validate selectivity using forced degradation studies (acid/alkali, oxidative stress). Use a C18 column and UV detection at 335 nm. Ensure linearity (1–150 µg/mL), precision (RSD <2%), and accuracy (98–102%) per ICH guidelines .

Advanced Research Questions

Q. How do CYP3A4-inducing antiretrovirals alter this compound pharmacokinetics, and how can dosing regimens be adjusted?

  • Methodological Approach : Conduct pharmacokinetic meta-analyses pooling individual participant data (IPD) from HIV-malaria coinfection studies. Use Monte Carlo simulations to predict day 7 this compound concentrations under drug interactions. For example, efavirenz reduces this compound exposure by 47%; extend regimens to 5–6 days to maintain therapeutic thresholds (>200 ng/mL). Validate with Bayesian forecasting in prospective trials .

Q. What is the contribution of desbutyl-lumefantrine (DBL) to antimalarial efficacy, and how does it interact with dihydroartemisinin?

  • Methodological Approach : Perform in vitro hypoxanthine uptake assays using Plasmodium strains (e.g., 3D7, W2mef). Calculate IC50 values for DBL and this compound. Use isobolographic analysis to quantify synergy (sum fractional inhibitory concentration, ΣFIC). Correlate day 7 plasma DBL levels with clinical outcomes (e.g., PCR-corrected cure rates) via logistic regression .

Q. How can this compound dosing be optimized in pediatric and pregnant populations to overcome subtherapeutic exposure?

  • Methodological Approach : Develop physiologically based pharmacokinetic (PBPK) models incorporating ontogeny of CYP3A4 and pregnancy-induced changes in volume of distribution. Simulate extended regimens (e.g., 5-day twice-daily dosing) and compare AUC/MIC ratios. Validate with sparse sampling in target populations and Bayesian adaptive trials .

Q. Which covariates significantly influence this compound pharmacokinetics, and how should they be integrated into dosing algorithms?

  • Methodological Approach : Perform stepwise covariate modeling on IPD from pharmacokinetic meta-analyses. Prioritize covariates with ΔOFV >3.84 (p<0.05), such as body weight (allometric scaling), pre-treatment parasitemia (bioavailability reduction), and gestational age (reduced absorption rate). Implement these in dosing software for real-time adjustments .

Q. What integrative pharmacokinetic-pharmacodynamic (PK-PD) models predict this compound treatment failure due to recrudescence?

  • Methodological Approach : Link population PK models with time-to-event analyses using parametric survival models (e.g., Weibull distribution). Incorporate day 7 this compound concentrations as a predictor. Use Markov chain Monte Carlo (MCMC) methods to estimate hazard ratios for recrudescence. Validate with external cohorts and receiver operating characteristic (ROC) curves .

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